Methyl 5-bromo-6-methylpicolinate
Overview
Description
Methyl 5-bromo-6-methylpicolinate is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 g/mol . The IUPAC name for this compound is methyl 6-bromo-5-methylpyridine-2-carboxylate .
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-6-methylpicolinate consists of a pyridine ring substituted with a bromine atom and a methyl group . The exact positions of these substituents on the pyridine ring are at the 5th and 6th carbon atoms . The carboxylate functional group is attached to the 2nd carbon atom of the pyridine ring .Physical And Chemical Properties Analysis
Methyl 5-bromo-6-methylpicolinate has several computed properties. It has a molecular weight of 230.06 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 39.2 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Pyrrolo[2,3-d]pyrimidines : A study by Jiang et al. (2015) demonstrated that a copper/6-methylpicolinic acid catalyzed coupling reaction, involving substituted 5-bromopyrimidin-4-amines, can be used to synthesize pyrrolo[2,3-d]pyrimidines. This method allows the introduction of various functional groups, suggesting the potential of Methyl 5-bromo-6-methylpicolinate in complex chemical syntheses (Jiang et al., 2015).
Preparation of Methyl Pyridinecarboxylates : Research by Deady et al. (1971) described general methods for synthesizing substituted methyl pyridinecarboxylates, including Methyl 5-bromo-6-methylpicolinate. These compounds are prepared from readily available starting materials, indicating the compound's role in versatile chemical synthesis (Deady et al., 1971).
Copper(II) Complexes with Methylpicolinic Acids : Kukovec et al. (2008) studied copper(II) complexes with 6-methylpicolinic acid, which is structurally related to Methyl 5-bromo-6-methylpicolinate. They explored the synthesis, spectroscopic, thermal, and magnetic properties of these complexes, highlighting potential applications in materials science (Kukovec et al., 2008).
Synthesis of Anti-inflammatory and Antimicrobial Compounds : Al-Abdullah et al. (2014) researched the synthesis of compounds with potential anti-inflammatory and antimicrobial activities. They investigated derivatives of 5-(1-adamantyl)-1,2,4-triazoline-3-thione, which could have structural similarities to Methyl 5-bromo-6-methylpicolinate, pointing towards its possible use in medicinal chemistry (Al-Abdullah et al., 2014).
Photochromic Ruthenium DMSO Complexes : Rachford et al. (2006) discussed the synthesis and properties of photochromic ruthenium DMSO complexes involving 6-methyl-2-pyridinecarboxylate, a compound related to Methyl 5-bromo-6-methylpicolinate. Their findings could be relevant for developing light-responsive materials (Rachford et al., 2006).
CJ-14877 Synthesis : Aoyagi et al. (2009) reported the synthesis of CJ-14877, an anti-inflammatory methyl picolinate alkaloid, starting from methyl 5-bromopicolinate, which is structurally related to Methyl 5-bromo-6-methylpicolinate. This research underscores its importance in pharmaceutical synthesis (Aoyagi et al., 2009).
Safety And Hazards
The safety information available indicates that Methyl 5-bromo-6-methylpicolinate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers There are several papers related to Methyl 5-bromo-6-methylpicolinate. For instance, a paper titled “Methyl 5-bromo-6-methylpicolinate” was published in the journal Acta Crystallographica Section E: Structure Reports Online . Another paper discussing the same compound can be found on ResearchGate . These papers might provide more detailed information about the compound.
properties
IUPAC Name |
methyl 5-bromo-6-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGDXUQVBDEBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743892 | |
Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-methylpicolinate | |
CAS RN |
1215860-20-0 | |
Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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